Product packaging for O-Acetylhomoserine hydrochloride(Cat. No.:)

O-Acetylhomoserine hydrochloride

Cat. No.: B8231188
M. Wt: 197.62 g/mol
InChI Key: LFZHWEFUZURWRL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Enzymatic Acetylation of L-Homoserine to O-Acetylhomoserine

The cornerstone of O-Acetylhomoserine biosynthesis is the enzymatic transfer of an acetyl group to L-homoserine. This reaction is catalyzed by a specific enzyme that ensures the efficient production of this key intermediate.

The enzyme responsible for this transformation is Homoserine O-acetyltransferase (OAHase), also commonly known as MetX. nih.govuniprot.org This enzyme belongs to the transferase family, specifically the acyltransferases. wikipedia.org OAHase facilitates the chemical reaction where an acetyl group is transferred from acetyl-coenzyme A (acetyl-CoA) to the hydroxyl group of L-homoserine, resulting in the formation of O-acetyl-L-homoserine and coenzyme A (CoA). wikipedia.org

The catalytic mechanism of OAHase has been shown to follow a ping-pong kinetic model. uniprot.orgnih.gov In this mechanism, the acetyl group from acetyl-CoA is first transferred to the enzyme, forming a transient acetyl-enzyme intermediate. Subsequently, this acetylated enzyme transfers the acetyl group to L-homoserine, releasing the final product, O-acetylhomoserine. uniprot.org Studies on the enzyme from Schizosaccharomyces pombe have identified a catalytic triad (B1167595) of Ser163, Asp403, and His432 as crucial active-site residues. nih.gov The structure of OAHase from Staphylococcus aureus reveals a classic α/β-hydrolase fold with a catalytic triad located within a deep tunnel, suggesting that access to the active site is a key determinant of substrate specificity. nih.gov

Table 1: Kinetic Parameters of Homoserine O-Acetyltransferase (OAHase)

OrganismSubstrateKM (μM)kcat (s-1)pHTemperature (°C)Reference
Haemophilus influenzaeL-homoserine130927.525 uniprot.org
Haemophilus influenzaeacetyl-CoA140927.525 uniprot.org
Dehalococcoides mccartyiL-homocysteine~50~60-- nih.gov
Dehalococcoides mccartyimethylcob(III)alamin~240~60-- nih.gov

This table presents a selection of reported kinetic values for OAHase from different organisms. The specific conditions under which these values were determined are noted.

Acetyl-coenzyme A (acetyl-CoA) is a central molecule in metabolism, participating in a vast array of biochemical reactions, including the citric acid cycle and the synthesis of fatty acids and acetylcholine. rsc.orgwikipedia.org In the context of O-Acetylhomoserine biosynthesis, acetyl-CoA serves as the essential donor of the acetyl group. wikipedia.org The thioester bond linking the acetyl group to coenzyme A is a high-energy bond, and the hydrolysis of this bond is an exergonic reaction, providing the thermodynamic driving force for the acetylation of L-homoserine. wikipedia.org The availability of acetyl-CoA can be a limiting factor for OAH production, and strategies to increase its intracellular concentration have been shown to enhance the yield of O-Acetylhomoserine in engineered microorganisms. nih.gov

Genetic Regulation of O-Acetylhomoserine Biosynthesis

The production of O-Acetylhomoserine is a metabolically significant process, and as such, it is subject to precise genetic control to meet the cell's demand for methionine while avoiding wasteful overproduction.

The gene encoding Homoserine O-acetyltransferase is commonly designated as metX. uniprot.orgnih.gov In many bacteria, the metX gene is part of an operon, indicating a coordinated regulation with other genes involved in methionine biosynthesis. For example, in Leptospira meyeri, metX is the second gene of an operon. nih.gov The identification of metX genes has often been achieved through complementation studies in mutant strains of Escherichia coli that are deficient in a similar step in their own methionine biosynthesis pathway. nih.gov While E. coli utilizes O-succinylhomoserine, many other bacteria and fungi use O-acetylhomoserine, highlighting a key difference in their metabolic strategies. researchgate.net The protein product of the metX gene, MetX, contains a conserved homoserine/serine acetyltransferase domain. nih.gov

The expression of the metX gene, and consequently the synthesis of OAHase, is regulated at both the transcriptional and translational levels. nih.govnih.govanr.fr Transcriptional control mechanisms dictate the rate at which the metX gene is transcribed into messenger RNA (mRNA). This can be influenced by various factors, including the availability of the end-product, methionine. In many bacteria, the methionine biosynthesis pathway is regulated by a repressor protein that binds to the DNA and blocks transcription in the presence of sufficient methionine. youtube.com

Translational control mechanisms, on the other hand, govern the efficiency with which the mRNA is translated into the OAHase protein. nih.gov These mechanisms can involve the stability of the mRNA molecule and the efficiency of ribosome binding and initiation. The interplay between transcriptional and translational control ensures a fine-tuned response to the cell's metabolic needs, allowing for rapid adjustments in OAHase production. nih.govnih.gov

Comparative Analysis of O-Acetylhomoserine Formation Across Organisms

The pathway for methionine biosynthesis, and specifically the formation of O-Acetylhomoserine, exhibits notable diversity across different organisms. While the core enzymatic reaction remains the same, the enzymes and regulatory mechanisms can differ.

In many fungi and bacteria, the O-acetylhomoserine pathway is the primary route for methionine synthesis. nih.govnih.gov For instance, Saccharomyces cerevisiae (baker's yeast) relies on this pathway. nih.gov In contrast, some organisms, like the bacterium Escherichia coli, utilize a different activated intermediate, O-succinylhomoserine. researchgate.net Interestingly, some organisms possess the enzymatic machinery for both pathways. nih.gov

The enzyme O-acetylhomoserine sulfhydrylase, which catalyzes the subsequent step in methionine biosynthesis by reacting O-Acetylhomoserine with sulfide (B99878), has also been found to synthesize O-alkylhomoserines in the presence of alcohols in microorganisms like Corynebacterium acetophilum and Saccharomyces cerevisiae. nih.govnih.gov This highlights the metabolic versatility of the enzymes involved in this pathway.

Table 2: Occurrence of O-Acetylhomoserine Pathway in Various Organisms

Organism TypePresence of O-Acetylhomoserine PathwayKey Enzymes/GenesReference
Fungi (e.g., Saccharomyces cerevisiae)Primary pathway for methionine synthesisHomoserine O-acetyltransferase (MetX), O-acetylhomoserine sulfhydrylase nih.govnih.gov
Bacteria (e.g., Leptospira meyeri, Staphylococcus aureus)Common pathway for methionine synthesisHomoserine O-acetyltransferase (MetX) nih.govnih.gov
Bacteria (e.g., Escherichia coli)Primarily uses O-succinylhomoserine pathwayHomoserine O-succinyltransferase (MetA) researchgate.net
Cyanobacteria (e.g., Synechococcus elongatus)Possesses O-acetylhomoserine/O-acetylserine sulfhydrylaseO-acetylhomoserine/O-acetylserine sulfhydrylase uniprot.org
PlantsBiosynthesis of methionine involves related pathways- nih.gov

This table provides a general overview of the distribution of the O-acetylhomoserine pathway. The specific details can vary between species within a group.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C6H12ClNO4 B8231188 O-Acetylhomoserine hydrochloride

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-acetyloxy-2-aminobutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H11NO4.ClH/c1-4(8)11-3-2-5(7)6(9)10;/h5H,2-3,7H2,1H3,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LFZHWEFUZURWRL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OCCC(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biosynthetic Pathways and Precursors of O Acetylhomoserine

Comparative Analysis of O-Acetylhomoserine Formation Across Organisms

Pathways in Bacteria (e.g., Corynebacterium glutamicum, Escherichia coli)

In many bacteria, the biosynthesis of O-acetylhomoserine is a direct acetylation of L-homoserine. This reaction is a critical control point in the methionine production pathway.

The primary reaction involves the transfer of an acetyl group from acetyl-CoA to the hydroxyl group of L-homoserine, catalyzed by the enzyme homoserine O-acetyltransferase (HTA), encoded by the metX gene (also referred to as metA in some species).

Reaction: L-Homoserine + Acetyl-CoA → O-Acetyl-L-homoserine + CoA

Corynebacterium glutamicum , a gram-positive bacterium, is widely utilized for the industrial production of amino acids, including intermediates like O-acetylhomoserine. nih.gov In this bacterium, the synthesis of O-acetylhomoserine is a key step in the methionine biosynthesis pathway. nih.gov Research has focused on enhancing O-acetylhomoserine production through metabolic engineering. Strategies include the overexpression of the L-homoserine acetyltransferase gene (metX) and increasing the supply of precursors like L-homoserine and acetyl-CoA. nih.gov For instance, introducing exogenous L-homoserine acetyltransferase and supplementing the culture with acetate (B1210297) has been shown to significantly increase the titer of O-acetylhomoserine. nih.gov

Escherichia coli , a gram-negative bacterium, also synthesizes O-acetylhomoserine as an intermediate in methionine biosynthesis. However, the native pathway in E. coli utilizes O-succinylhomoserine instead of O-acetylhomoserine. Therefore, to produce O-acetylhomoserine, E. coli is often engineered to express a heterologous homoserine O-acetyltransferase, such as the one from Corynebacterium glutamicum. Further metabolic engineering efforts in E. coli involve deleting genes that encode for enzymes that degrade O-acetylhomoserine or compete for its precursor, L-homoserine.

Table 1: Key Enzymes in Bacterial O-Acetylhomoserine Biosynthesis

EnzymeGeneOrganism(s)Function
Homoserine O-acetyltransferasemetX (metA)Corynebacterium glutamicum, Engineered Escherichia coliCatalyzes the acetylation of L-homoserine to form O-acetyl-L-homoserine.
Homoserine dehydrogenasehomCorynebacterium glutamicum, Escherichia coliCatalyzes the formation of L-homoserine from aspartate-semialdehyde.
Aspartate kinaseaskCorynebacterium glutamicum, Escherichia coliCatalyzes the initial phosphorylation of aspartate, a precursor to homoserine.

Pathways in Fungi and Yeast (e.g., Saccharomyces cerevisiae, Aspergillus nidulans)

In fungi and yeast, the biosynthesis of O-acetylhomoserine is also an integral part of the methionine metabolic pathway.

Saccharomyces cerevisiae , or baker's yeast, synthesizes O-acetylhomoserine from L-homoserine and acetyl-CoA. ymdb.ca This reaction is catalyzed by homoserine O-acetyltransferase. The resulting O-acetylhomoserine is then utilized by O-acetylhomoserine sulfhydrylase (encoded by the MET17 gene), which can convert it to homocysteine, a direct precursor of methionine. ymdb.canih.gov The regulation of methionine biosynthesis in yeast is complex, involving the control of several key enzymes. frontiersin.orgnih.gov

Aspergillus nidulans , a filamentous fungus, possesses two pathways for homocysteine synthesis. The primary pathway proceeds through the formation of cystathionine (B15957). nih.gov However, an alternative pathway exists that utilizes O-acetylhomoserine. nih.govnih.gov The enzyme O-acetylhomoserine sulfhydrylase in A. nidulans is involved in this alternative route and also plays a role in recycling the thiomethyl group of methylthioadenosine. nih.gov The regulation of these pathways is influenced by the availability of sulfur sources and is controlled by specific regulatory proteins. nih.govnih.gov

Table 2: Key Enzymes in Fungal and Yeast O-Acetylhomoserine and Methionine Biosynthesis

EnzymeGene (in S. cerevisiae)Organism(s)Function
Homoserine O-acetyltransferaseMET2Saccharomyces cerevisiae, Aspergillus nidulansCatalyzes the formation of O-acetyl-L-homoserine from L-homoserine and acetyl-CoA.
O-acetylhomoserine sulfhydrylaseMET17Saccharomyces cerevisiae, Aspergillus nidulansCatalyzes the conversion of O-acetyl-L-homoserine to homocysteine. nih.govnih.gov
Cystathionine γ-synthaseCYS4Saccharomyces cerevisiaeInvolved in the primary pathway of homocysteine synthesis in some fungi.
Methionine synthaseMET6Saccharomyces cerevisiae, Aspergillus nidulansCatalyzes the final step in methionine biosynthesis, the methylation of homocysteine. nih.govportlandpress.com

Distinct Homoserine Activation in Plants (O-Phosphohomoserine)

In contrast to bacteria and fungi, higher plants utilize a different strategy for the activation of homoserine in the biosynthesis of methionine and threonine. Instead of acetylation, homoserine is phosphorylated.

The key enzyme in this pathway is homoserine kinase (EC 2.7.1.39), which catalyzes the ATP-dependent phosphorylation of L-homoserine to produce O-phospho-L-homoserine . nih.govwikipedia.org This reaction occurs in the chloroplasts. nih.gov

Reaction: L-Homoserine + ATP → O-Phospho-L-homoserine + ADP

O-phosphohomoserine serves as a critical branch-point intermediate. nih.gov It can be converted to threonine by the enzyme threonine synthase or enter the methionine biosynthesis pathway where it is converted to cystathionine. This distinct activation step highlights a fundamental difference in the metabolic strategies employed by plants compared to microbial organisms for the synthesis of essential amino acids derived from homoserine.

Table 3: Key Enzymes in Plant Homoserine Activation and Methionine/Threonine Biosynthesis

EnzymeOrganism(s)LocationFunction
Homoserine kinaseArabidopsis thaliana, various plantsChloroplastCatalyzes the phosphorylation of L-homoserine to O-phospho-L-homoserine. nih.govnih.gov
Threonine synthaseArabidopsis thaliana, various plantsChloroplastConverts O-phospho-L-homoserine to threonine.
Cystathionine γ-synthaseArabidopsis thaliana, various plantsChloroplastCatalyzes the first committed step in methionine biosynthesis from O-phosphohomoserine.

Metabolic Fates and Downstream Pathways of O Acetylhomoserine

O-Acetylhomoserine as a Precursor for L-Homocysteine Biosynthesis

The primary metabolic fate of O-Acetylhomoserine is its conversion to L-homocysteine. This transformation is a critical step in the de novo synthesis of L-methionine. uniprot.orgnih.gov The biosynthesis of L-homocysteine from O-Acetylhomoserine predominantly occurs through a direct sulfhydrylation pathway, a process widespread in bacteria. researchgate.netresearchgate.net

Direct Sulfhydrylation Pathway: Conversion to L-Homocysteine via O-Acetylhomoserine Sulfhydrylase (OAHSS / MetY)

The direct sulfhydrylation pathway facilitates the synthesis of L-homocysteine directly from O-Acetylhomoserine and an inorganic sulfur source. researchgate.net This reaction is catalyzed by the enzyme O-Acetylhomoserine sulfhydrylase (OAHSS), also known as MetY. researchgate.netwikipedia.org OAHSS is a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme that facilitates the transfer of a sulfhydryl group to O-Acetylhomoserine, resulting in the formation of L-homocysteine and acetate (B1210297). uniprot.orgresearchgate.netuniprot.org

This pathway is a key route for methionine biosynthesis in a wide range of microorganisms. researchgate.netresearchgate.net The enzyme OAHSS is essential for microorganisms that rely on this pathway for homocysteine synthesis. nih.gov In some organisms, OAHSS exhibits broad substrate specificity and can also utilize O-succinylhomoserine (OSH), albeit with lower efficiency. uniprot.orgnih.gov

EnzymeGene NameFunctionCofactorOrganisms
O-Acetylhomoserine SulfhydrylasemetYCatalyzes the conversion of O-acetyl-L-homoserine to L-homocysteine. uniprot.orgPyridoxal 5'-phosphate researchgate.netBacteria (e.g., Leptospira meyeri, Wolinella succinogenes), Yeast uniprot.orgresearchgate.netnih.gov

Role of Hydrogen Sulfide (B99878) (H2S) as the Sulfur Source

In the direct sulfhydrylation pathway, hydrogen sulfide (H₂S) serves as the immediate sulfur donor for the synthesis of L-homocysteine from O-Acetylhomoserine. uniprot.orgnih.gov The enzyme O-acetylhomoserine sulfhydrylase directly incorporates the sulfur from H₂S into the O-acetylhomoserine molecule. oup.com This process bypasses the more complex transsulfuration pathway that utilizes cysteine as the sulfur donor. oup.com The ability to directly utilize an inorganic sulfur source like H₂S provides a more direct and efficient route to L-homocysteine in organisms possessing this pathway. researchgate.net In some cases, H₂S can also play a role in mitigating the effects of high homocysteine levels. frontiersin.orgnih.gov

Linkages to L-Methionine Biosynthesis

The synthesis of L-homocysteine from O-Acetylhomoserine is intrinsically linked to the biosynthesis of L-methionine, as homocysteine is the direct precursor to methionine. researchgate.netnih.govnih.gov The final step in this pathway involves the methylation of L-homocysteine.

Methylation of Homocysteine to Methionine

Once L-homocysteine is synthesized, it undergoes a methylation reaction to form L-methionine. nih.gov This crucial step is catalyzed by the enzyme methionine synthase. nih.govresearchgate.net The methyl group for this reaction is typically donated by 5-methyltetrahydrofolate. researchgate.netontosight.ai This reaction not only completes the de novo synthesis of methionine but also regenerates tetrahydrofolate, which is essential for various one-carbon transfer reactions in the cell. researchgate.netportlandpress.com

Starting MetaboliteKey IntermediateFinal ProductKey Enzymes
O-AcetylhomoserineL-HomocysteineL-MethionineO-Acetylhomoserine Sulfhydrylase, Methionine Synthase

Interconversion with L-Cysteine via Transsulfuration Pathways (in specific organisms)

In certain organisms, there are metabolic links between the methionine and cysteine biosynthesis pathways known as transsulfuration pathways. wikipedia.orgnih.gov While the direct sulfhydrylation of O-Acetylhomoserine is a primary route for homocysteine synthesis in many bacteria, other organisms utilize a transsulfuration pathway where the sulfur atom is transferred from cysteine to an activated homoserine derivative to form cystathionine (B15957). wikipedia.orgoup.com Cystathionine is then cleaved to produce homocysteine. ontosight.ai

Conversely, the reverse transsulfuration pathway, present in organisms like humans, allows for the synthesis of cysteine from homocysteine. wikipedia.org This highlights the metabolic flexibility and interconnectedness of sulfur-containing amino acid biosynthesis across different life forms. Some bacterial enzymes, like certain cystathionine γ-synthases, have been shown to be bifunctional, capable of participating in both transsulfuration and direct sulfhydrylation pathways. nih.govoup.com

Alternative Metabolic Routes and Derivatives of O-Acetylhomoserine

While the primary fate of O-Acetylhomoserine is its conversion to L-homocysteine, research has explored its potential as a platform chemical for producing other valuable compounds. For instance, O-Acetylhomoserine can be used as a precursor for the enzymatic synthesis of L-methionine using different sulfur sources or for the production of other chemicals like γ-butyrolactone. nih.gov Furthermore, engineered metabolic pathways have been developed in microorganisms like Escherichia coli and Corynebacterium glutamicum to enhance the production of O-Acetylhomoserine itself, indicating its significance as a valuable metabolic intermediate. nih.govnih.govnih.gov In some contexts, O-acetylhomoserine sulfhydrylase has been shown to catalyze the synthesis of other compounds, such as O-alkyl-L-homoserine. nih.gov Additionally, a synthetic metabolic pathway has been designed that utilizes 4-hydroxy-2-oxobutanoic acid (HOB) as a one-carbon donor, which involves the transamination of L-homoserine, showcasing alternative metabolic possibilities. researchgate.net

O-Alkylhomoserine Synthesis from Alcohols and O-Acetylhomoserine

Research has demonstrated that O-acetylhomoserine can serve as a substrate for the synthesis of various O-alkylhomoserines in the presence of corresponding alcohols. This reaction is catalyzed by the enzyme O-acetylhomoserine sulfhydrylase.

Detailed studies on a purified enzyme from Corynebacterium acetophilum have shown that it is identical to O-acetylhomoserine sulfhydrylase. nih.gov This enzyme, in addition to its primary role in homocysteine synthesis, facilitates the synthesis of O-alkylhomoserines from O-acetylhomoserine and a range of primary alcohols. nih.gov The reactivity of the enzyme with different alcohols has been observed to decrease in the following order: ethyl alcohol, n-propyl alcohol, n-butyl alcohol, methyl alcohol, and n-pentyl alcohol. nih.gov This capability is not unique to corynebacteria; O-acetylhomoserine sulfhydrylase purified from Saccharomyces cerevisiae (baker's yeast) has also been shown to synthesize O-alkylhomoserines. nih.gov

The synthesis reaction involves the transfer of the homoseryl group from O-acetylhomoserine to an alcohol molecule, resulting in the formation of an O-alkylhomoserine and acetate. This reaction highlights a promiscuous capability of O-acetylhomoserine sulfhydrylase, extending its function beyond sulfur metabolism.

Table 1: Relative Activity of O-Acetylhomoserine Sulfhydrylase from Corynebacterium acetophilum with Various Alcohols
Alcohol SubstrateRelative Activity
Ethyl alcoholHighest
n-Propyl alcohol
n-Butyl alcohol
Methyl alcohol
n-Pentyl alcoholLowest

Specificity and promiscuity of O-Acetylhomoserine-utilizing enzymes

The primary enzyme responsible for the direct sulfhydrylation of O-acetylhomoserine to form homocysteine is O-acetylhomoserine sulfhydrylase (OAHS), also known as MetY. nih.govuniprot.org This enzyme is a pyridoxal 5'-phosphate (PLP)-dependent enzyme. nih.gov While its main physiological role is in the L-methionine biosynthesis pathway, OAHS exhibits a degree of substrate promiscuity, enabling it to catalyze other reactions. uniprot.orgyoutube.com

The enzyme's active site can accommodate substrates other than O-acetylhomoserine. For instance, the O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum can also utilize L-homoserine, O-succinylhomoserine, and O-acetylserine as substrates in the presence of sulfide. nih.gov In yeast, the enzyme demonstrates the ability to catalyze the sulfhydrylation of both O-acetyl-L-serine (OAS) and O-acetyl-L-homoserine (OAH), indicating a broader substrate specificity. wikipedia.org

This promiscuity is not without limits. The enzyme from Thermotoga maritima is not capable of forming cystathionine from O-acetylhomoserine and L-cysteine. uniprot.org The specificity of the enzyme is also evident in its interactions with inhibitors. O-ethylhomoserine, O-acetylthreonine, O-succinylhomoserine, and O-acetylserine have been shown to inhibit the activities of O-acetylhomoserine sulfhydrylase from Corynebacterium acetophilum. nih.gov Furthermore, the substrate analogue Nγ-acetyl-L-2,4-diaminobutyric acid acts as a competitive inhibitor of the OAHS from Clostridioides difficile. nih.gov

The catalytic versatility of O-acetylhomoserine-utilizing enzymes underscores their importance in linking different metabolic pathways, including amino acid and sulfur metabolism.

Table 2: Substrate Specificity and Inhibition of O-Acetylhomoserine Sulfhydrylase from Various Organisms
OrganismEnzymeAlternative SubstratesInhibitors
Corynebacterium acetophilumO-acetylhomoserine sulfhydrylaseL-homoserine, O-succinylhomoserine, O-acetylserineO-ethylhomoserine, O-acetylthreonine, O-succinylhomoserine, O-acetylserine
Saccharomyces cerevisiae (Yeast)O-acetylhomoserine sulfhydrylaseO-acetyl-L-serineNot specified
Thermotoga maritimaO-acetylhomoserine sulfhydrylase (MetY)Not specified for cystathionine formation with L-cysteineNot specified
Clostridioides difficileO-acetylhomoserine sulfhydrylase (OAHS)Not specifiedNγ-acetyl-L-2,4-diaminobutyric acid (competitive)

Enzymological Characterization of O Acetylhomoserine Interacting Enzymes

Structural Biology of O-Acetylhomoserine Sulfhydrylase (OAHSS / MetY)

The three-dimensional structure of O-Acetylhomoserine Sulfhydrylase provides fundamental insights into its function. High-resolution crystal structures have revealed the intricate architecture of the enzyme's active site, how it binds to its substrates, and the dynamic nature of its assembly.

Crystal Structures and Active Site Architecture

The crystal structure of O-Acetylhomoserine Sulfhydrylase has been determined for several microbial species, offering a detailed view of its molecular framework. For instance, the OAHSS from Wolinella succinogenes (MetY) was resolved at a 2.2 Å resolution. nih.gov These structures show that OAHSS belongs to the Cys/Met metabolism PLP-dependent family of enzymes, sharing a common fold with enzymes like cystathionine (B15957) γ-lyase and methionine γ-lyase. nih.gov

The enzyme is typically composed of multiple subunits, which assemble to form the functional protein. The active site is located at the interface between these subunits. A key feature of the active site is the presence of the cofactor Pyridoxal (B1214274) 5′-Phosphate (PLP), which is essential for catalysis. nih.gov In the absence of the cofactor, the binding site is occupied by water molecules. nih.gov The architecture of the active site is highly conserved across different species, featuring a pocket specifically shaped to accommodate the O-acetylhomoserine substrate and the PLP cofactor. nih.gov

Enzyme Source PDB Code Resolution Key Structural Features
Wolinella succinogenes MetY4A4M2.2 ÅTetrameric assembly; active site at subunit interface; shares fold with cystathionine γ-lyase. nih.gov
Thermus thermophilus OAHSS2cb1Not specifiedRepresentative structure for the O-acetylhomoserine/O-acetylserine sulfhydrylase family. ebi.ac.uk
Haemophilus influenzae OASS1OASNot specifiedDimeric structure; peptide binding at the active site provides a model for substrate interaction. nih.gov

Substrate Binding and Catalytic Residues

The binding of O-acetylhomoserine and the subsequent catalytic reaction are orchestrated by a specific set of amino acid residues within the active site. The PLP cofactor is held in place through interactions with several key residues. In W. succinogenes MetY, the phosphate (B84403) group of PLP forms hydrogen bonds with Thr204 and Ser202, while the pyridine (B92270) ring of PLP engages in π-stacking interactions with a phenylalanine residue (Phe108). nih.gov

Site-directed mutagenesis studies on OAHSS from Clostridioides difficile have been instrumental in identifying the roles of specific catalytic residues. nih.gov Tyrosine residues, in particular, play critical roles. Tyr52 is believed to ensure the optimal positioning of the catalytic lysine (B10760008) residue during the reaction, and its replacement with other amino acids leads to a dramatic decrease in the reaction rate. nih.gov Tyr107 is proposed to act as a general acid catalyst, facilitating the elimination of the acetate (B1210297) group from the substrate. nih.gov The C-terminal carboxyl group of the substrate occupies an anion binding pocket, an interaction that is crucial for positioning the substrate for catalysis. nih.gov

Residue Organism Proposed Function Supporting Evidence
Tyr52 Clostridioides difficilePositions the catalytic lysine residue for C-α-proton elimination.Mutation to Phe or Ala decreases the reaction rate by over three orders of magnitude. nih.gov
Tyr107 Clostridioides difficileActs as a general acid catalyst for acetate elimination.Mutant forms (Tyr107Phe, Tyr107Ala) are practically inactive. nih.gov
Phe108 Wolinella succinogenesStabilizes the PLP cofactor via π-stacking interactions.Inferred from structural homology with related enzymes where this interaction is observed. nih.gov
Thr204, Ser202 Wolinella succinogenesForm hydrogen bonds with the phosphate group of PLP.Deduced from the crystal structure. nih.gov

Oligomeric State and Conformational Dynamics

O-Acetylhomoserine Sulfhydrylase functions as a multimeric complex, with the most common form being a tetramer (a four-subunit assembly). nih.govnih.gov This tetrameric state has been confirmed for OAHSS from both Wolinella succinogenes and Clostridioides difficile through techniques like size-exclusion chromatography and dynamic light scattering. nih.govnih.gov The crystal structure of W. succinogenes MetY further supports a tetrameric biological unit formed by a combination of crystallographic and noncrystallographic symmetries. nih.gov

The enzyme is not a rigid structure; it exhibits conformational dynamics that are essential for its catalytic cycle. Structural studies have identified disordered loops, particularly near the active site. nih.gov It is hypothesized that these loops become ordered upon substrate binding, effectively capping the active site to sequester the reaction from the solvent and to facilitate interactions with other proteins. nih.gov This transition between an open, less active state and a closed, fully active state is a common feature among PLP-dependent enzymes and is crucial for catalysis and product release. researchgate.net

Mechanistic Studies of O-Acetylhomoserine Conversion

The conversion of O-acetylhomoserine to homocysteine is a multi-step process that relies on the unique chemical properties of the PLP cofactor and follows a well-defined reaction mechanism.

Pyridoxal 5′-Phosphate (PLP)-Dependency in OAHSS Catalysis

OAHSS is a classic example of a Pyridoxal 5'-Phosphate (PLP)-dependent enzyme. nih.govnih.gov PLP, an active form of vitamin B6, is a highly versatile coenzyme involved in a vast array of enzymatic reactions, particularly in amino acid metabolism. nih.govmdpi.comfrontiersin.org

The catalytic cycle begins with the PLP cofactor already covalently bound to a conserved lysine residue in the active site, forming a Schiff base known as the internal aldimine. frontiersin.org When the substrate, O-acetylhomoserine, enters the active site, it displaces the lysine to form a new Schiff base with PLP, termed the external aldimine. nih.gov This new linkage is central to all subsequent catalytic steps. The pyridine ring of PLP acts as an "electron sink," stabilizing the negative charges that develop during the reaction intermediates, thereby lowering the activation energy of the reaction. nih.govfrontiersin.org The essential role of PLP is underscored by the fact that its absence renders the enzyme inactive. nih.gov

Proposed Reaction Mechanisms (e.g., γ-elimination, nucleophilic addition)

The conversion of O-acetylhomoserine to homocysteine by OAHSS is classified as a γ-substitution reaction. nih.gov The generally accepted mechanism involves a series of steps initiated after the formation of the external aldimine between OAH and PLP.

γ-Elimination: The process starts with the abstraction of the α-proton from the substrate, facilitated by a basic residue in the active site. The electron-withdrawing capacity of the PLP ring stabilizes the resulting carbanionic intermediate. nih.govfrontiersin.org This is followed by the elimination of the acetyl group from the γ-carbon, resulting in the formation of a key intermediate. nih.govnih.gov

Nucleophilic Addition: A nucleophile, typically a sulfide (B99878) ion (S²⁻), then attacks the β-carbon of the intermediate. nih.gov This nucleophilic addition step results in the formation of a new carbon-sulfur bond.

Hydrolysis and Release: Finally, the Schiff base linkage between the newly formed homocysteine and PLP is hydrolyzed. This releases homocysteine as the final product and regenerates the internal aldimine with the active site lysine, preparing the enzyme for another catalytic cycle. frontiersin.org

While direct sulfhydrylation using inorganic sulfide is common, some organisms like W. succinogenes employ a more novel mechanism where the sulfur source is a protein thiocarboxylate, indicating some diversity in the precise metabolic pathway. nih.gov

Kinetic Parameters and Enzyme Specificity (e.g., kcat, Km)

Homoserine O-acetyltransferase (HSAT), also known as MetX, catalyzes the first committed step in the methionine biosynthesis pathway, the conversion of L-homoserine to O-acetyl-L-homoserine using acetyl-CoA as the acetyl donor. wikipedia.orgnih.gov

Studies on HSAT from Mycobacterium tuberculosis (Rv3341) have revealed its kinetic properties. The enzyme follows Michaelis-Menten kinetics with a K_m_ of 328 µM for acetyl-CoA and a k_cat_ of 44.12 min⁻¹. This results in a catalytic efficiency constant (k_cat_/K_m_) of 0.134 µM⁻¹ min⁻¹. nih.gov Interestingly, this enzyme also demonstrates the ability to use propionyl-CoA as an acyl-donor, highlighting a degree of substrate promiscuity. nih.gov

The HSAT homolog from Staphylococcus aureus also exhibits typical Michaelis-Menten kinetics. For this enzyme, the k_cat_/K_m_ values for acetyl-CoA and L-homoserine were determined to be 4 x 10⁵ M⁻¹ s⁻¹ and 3.3 x 10⁵ M⁻¹ s⁻¹, respectively. nih.gov In Haemophilus influenzae, homoserine O-acetyltransferase operates through a ping-pong kinetic mechanism, where the acetyl group from acetyl-CoA is first transferred to the enzyme, forming an acetyl-enzyme intermediate, before being transferred to L-homoserine. uniprot.org The k_cat_ for this enzyme is 92 sec⁻¹ with acetyl-CoA and L-homoserine as substrates at 25 degrees Celsius and pH 7.5. uniprot.org

Interactive Data Table: Kinetic Parameters of Homoserine O-acetyltransferase (HSAT)

Enzyme SourceSubstrateK_mk_cat_k_cat_/K_m_
Mycobacterium tuberculosisAcetyl-CoA328 µM44.12 min⁻¹0.134 µM⁻¹ min⁻¹
Staphylococcus aureusAcetyl-CoA--4 x 10⁵ M⁻¹ s⁻¹
Staphylococcus aureusL-homoserine--3.3 x 10⁵ M⁻¹ s⁻¹
Haemophilus influenzaeAcetyl-CoA & L-homoserine-92 s⁻¹-

O-Acetylhomoserine sulfhydrylase (OAHS) is a pyridoxal 5'-phosphate (PLP)-dependent enzyme that catalyzes the conversion of O-acetylhomoserine and hydrogen sulfide to L-homocysteine and acetate. nih.govnih.gov This enzyme is a key player in the direct sulfhydrylation pathway of methionine biosynthesis. nih.gov

The OAHS from Lactobacillus plantarum (LpOAHS) displays its highest catalytic activity in weakly acidic conditions. nih.govresearchgate.net This pH-dependent regulation is attributed to the presence of two acidic residues in the enzyme's active site that influence its conformational state. nih.gov In Clostridioides difficile, OAHS is a tetramer with a molecular weight of 185 kDa and shows high activity in the synthesis of L-homocysteine. nih.gov The activity of this enzyme is inhibited by the end product of the pathway, L-methionine, and it is also competitively inhibited by the substrate analog N^γ^-acetyl-L-2,4-diaminobutyric acid with a K_i_ of 0.04 mM. nih.gov

Yeast O-acetylserine-O-acetylhomoserine sulfhydrylase, which can utilize both O-acetyl-L-serine (OAS) and O-acetyl-L-homoserine (OAH) as substrates, is a pyridoxal phosphate (PLP) dependent enzyme. nih.gov The binding of PLP to the apoenzyme stabilizes its conformation. nih.gov

Interactive Data Table: Characteristics of O-Acetylhomoserine Sulfhydrylase (OAHS)

Enzyme SourceQuaternary StructureOptimal pHInhibitorsSubstrate Analog Inhibitor (K_i)
Lactobacillus plantarum-Weakly acidic--
Clostridioides difficileTetramer (185 kDa)-L-methionineN^γ^-acetyl-L-2,4-diaminobutyric acid (0.04 mM)
Yeast----

Post-Translational Modifications and Enzyme Regulation in OAH Metabolism

Post-translational modifications (PTMs) are covalent alterations to proteins after their synthesis and are critical for regulating enzyme activity, localization, and interactions. researchgate.netthermofisher.com In the context of OAH metabolism, PTMs can play a significant role in fine-tuning the flux through the methionine biosynthesis pathway.

While specific PTMs directly targeting HSAT or OAHS are not extensively detailed in the provided search results, the general principles of enzyme regulation through PTMs are well-established. researchgate.netnih.gov Common PTMs include phosphorylation, acetylation, methylation, and ubiquitination. thermofisher.comtaylorandfrancis.com These modifications can alter an enzyme's catalytic efficiency or its interaction with other proteins and regulatory molecules. researchgate.net

For instance, the activity of many metabolic enzymes is regulated by the cellular concentration of metabolites, which can act as allosteric regulators or substrates for PTM-catalyzing enzymes. creative-proteomics.com In the broader context of amino acid metabolism, the formation of enzyme complexes is a known regulatory mechanism. For example, in cysteine biosynthesis, serine acetyltransferase (SAT) and O-acetylserine (thiol)-lyase (OAS-TL) form a cysteine synthase complex (CSC). In this complex, SAT is activated while OAS-TL is inhibited. nih.govfrontiersin.org This type of complex formation could potentially regulate enzymes in the OAH pathway as well.

Furthermore, the PLP cofactor required by OAHS is itself a form of PTM, as it is covalently attached to a lysine residue in the enzyme's active site. nih.gov The binding of this cofactor is essential for the enzyme's catalytic activity and stability. nih.gov

The regulation of OAH-interacting enzymes is also achieved through feedback inhibition. As mentioned earlier, the OAHS from C. difficile is inhibited by L-methionine, the final product of the pathway. nih.gov This is a classic example of feedback regulation, where the accumulation of the end product inhibits an early step in its own synthesis, thereby maintaining metabolic homeostasis.

Genetic and Molecular Regulation of O Acetylhomoserine Metabolism

Operon Structures and Regulons Governing O-Acetylhomoserine Pathways

In bacteria, genes involved in a specific metabolic pathway are often clustered together on the chromosome and transcribed as a single unit, known as an operon. This arrangement allows for coordinated regulation of all the genes required for a particular function. The biosynthesis of O-acetylhomoserine and its conversion to methionine are governed by such structures within broader regulatory networks called regulons.

In Escherichia coli, the genes for methionine biosynthesis are part of the Met regulon, which is controlled by the repressor protein MetJ and its corepressor, S-adenosylmethionine. nih.govnih.gov Genes controlled by MetJ contain between two and five sequential copies of an 8-base pair sequence called the "metbox". nih.gov Within this regulon, the metJBLF gene cluster contains key enzymatic genes. Insertion mutagenesis studies have demonstrated that metB (encoding cystathionine (B15957) gamma-synthase) and metL (encoding aspartokinase II-homoserine dehydrogenase II) form a bicistronic operon, the metBL operon, which is transcribed from metB to metL. nih.gov The metJ and metF genes within this cluster are transcribed independently. nih.gov

In the Gram-positive bacterium Bacillus subtilis, a different operon structure is observed. The metI and metC genes, which are crucial for the transsulfuration pathway, form the metIC operon. nih.gov The MetI protein is particularly significant as it possesses dual activity, functioning as both a cystathionine gamma-synthase and an O-acetylhomoserine thiolyase, directly utilizing O-acetylhomoserine to produce homocysteine. nih.govresearchgate.net The MetC protein functions as a cystathionine beta-lyase. nih.gov This operon's expression is tightly regulated in response to sulfur availability. nih.gov

In Corynebacterium glutamicum, an industrially significant bacterium for amino acid production, a direct sulfhydrylation pathway for methionine biosynthesis has been identified. nih.gov This pathway is catalyzed by O-acetylhomoserine sulfhydrylase, encoded by the metY gene. The metY gene is located immediately upstream of metA, the gene encoding homoserine acetyltransferase, which synthesizes O-acetylhomoserine. nih.gov This close proximity suggests a coordinated regulatory mechanism, potentially as an operon, for the efficient conversion of homoserine to homocysteine via O-acetylhomoserine. nih.gov

Feedback Inhibition and Allosteric Regulation by End Products (e.g., Methionine, Cysteine, S-Adenosylmethionine)

To prevent the wasteful overproduction of metabolites, metabolic pathways are often regulated by feedback inhibition, where the final product of the pathway binds to and inhibits an early enzyme in the sequence. The synthesis of O-acetylhomoserine is a critical control point that is subject to such allosteric regulation.

The enzyme homoserine O-acetyltransferase (HTA), which catalyzes the formation of O-acetylhomoserine from L-homoserine and acetyl-CoA, is a key target of feedback inhibition. In Brevibacterium flavum, HTA is specifically and allosterically inhibited by the end products methionine and S-adenosylmethionine (SAM). nih.gov This inhibition is sigmoidal, indicating cooperative binding of the inhibitors to the enzyme. nih.gov

Detailed enzymatic studies have revealed the specifics of this regulation:

Methionine: Achieves 50% inhibition of HTA at a concentration of 4.8 mM. nih.gov The inhibition by methionine is of a mixed type with respect to both substrates, homoserine and acetyl-CoA. nih.gov

S-Adenosylmethionine (SAM): Is a much more potent inhibitor, achieving 50% inhibition at a concentration of just 0.26 mM. nih.gov A concentration of 0.5 mM SAM results in almost complete inhibition of the enzyme. nih.gov The inhibition by SAM is non-competitive with respect to both substrates. nih.gov

Interestingly, the sensitivity of HTA to these inhibitors is dependent on the presence of sulfhydryl compounds like cysteine or dithiothreitol. nih.gov This suggests that the redox state of the cell can modulate the regulatory effectiveness of methionine and SAM. There is no synergistic inhibitory effect when both methionine and SAM are present. nih.gov This feedback mechanism provides a sensitive and rapid way for the cell to shut down the methionine biosynthetic pathway when the end products are abundant. nih.gov

Transcriptional Control and Gene Expression in Response to Environmental Cues (e.g., Sulfur Availability)

Beyond allosteric regulation, the expression of genes involved in O-acetylhomoserine metabolism is controlled at the transcriptional level, primarily in response to the availability of sulfur. In many bacteria, O-acetylserine (OAS) and O-acetylhomoserine (OAH) themselves act as signaling molecules, indicating a lack of reduced sulfur and triggering the expression of genes needed for sulfur assimilation and cysteine/methionine synthesis.

In Corynebacterium glutamicum, the transcriptional regulator CysR, a functional analogue of E. coli's CysB, controls a subset of genes in response to the availability of sulfide (B99878) acceptor molecules. nih.gov CysR requires either OAS or OAH as a co-inducer to activate the transcription of genes involved in sulfate (B86663) assimilation. nih.gov When sulfur is scarce, the pool of sulfide decreases, leading to an accumulation of OAH and OAS. These molecules then bind to CysR, switching on the expression of genes that will replenish the sulfur supply.

In Bacillus subtilis, the expression of the metIC operon is regulated by a mechanism of transcription antitermination mediated by an S-box sequence located in the 5' untranslated region of the operon's mRNA. nih.gov S-box elements are a class of riboswitches that directly bind to S-adenosylmethionine (SAM).

Under high methionine (and thus high SAM) conditions: SAM binds to the S-box riboswitch, stabilizing a terminator hairpin structure. This causes premature termination of transcription, and the full-length metIC operon is not expressed. nih.gov

Under low methionine (and thus low SAM) conditions: With no SAM bound, the riboswitch adopts an alternative antiterminator conformation, allowing RNA polymerase to transcribe the entire operon. This leads to the synthesis of the MetI and MetC enzymes needed to produce methionine. nih.gov

This transcriptional control ensures that the cell only invests energy in synthesizing the enzymes for methionine production when the sulfur source is limiting and the final product is needed. nih.gov

CRISPR-dCas9 Systems for Gene Identification and Regulation in O-Acetylhomoserine Biosynthesis

Modern genetic tools, particularly CRISPR-based technologies, have become invaluable for identifying and engineering the regulatory networks that govern metabolic pathways. The CRISPR-dCas9 system, which uses a catalytically "dead" Cas9 (dCas9) protein that can bind to a specific DNA target without cutting it, is a powerful tool for gene regulation (CRISPR interference or CRISPRi). By guiding dCas9 to a gene's promoter, transcription can be effectively blocked, allowing researchers to study the function of that gene. frontiersin.org

A prime example of this technology's application is in the metabolic engineering of Corynebacterium glutamicum for the enhanced production of O-acetylhomoserine. nih.govnih.govresearchgate.net Researchers constructed an efficient CRISPR-dCas9 system to identify key genes in central metabolism and branch pathways that limit OAH biosynthesis. researchgate.net By systematically repressing the expression of various genes, they could observe the effect on OAH accumulation.

The key findings from this research are summarized in the table below:

Gene TargetPathwayEffect of Repression on OAH TiterConclusion
gltATCA CycleSignificant increaseIdentified as the most critical gene limiting OAH production. Repression diverts carbon flux away from the TCA cycle and towards OAH precursors. researchgate.net
Genes related to glucose transportGlucose UptakeSignificant impactModulating glucose uptake affects the overall carbon flux available for OAH synthesis. researchgate.net
Genes in the glycolysis pathwayGlycolysisSignificant impactAltering glycolysis affects the supply of precursors for the aspartate metabolic pathway leading to OAH. researchgate.net
Genes in the pentose (B10789219) phosphate (B84403) pathway (PPP)Pentose Phosphate PathwayLess significant impactThe PPP is less of a limiting factor for OAH biosynthesis compared to the TCA cycle and glycolysis in this context. researchgate.net

This study successfully identified the citrate (B86180) synthase gene, gltA, as the most critical limiting factor. researchgate.net By controlling its expression with a promoter that has varied strength at different growth phases, the engineered strain's OAH titer was significantly increased, reaching 25.9 g/L in a 5-L bioreactor. researchgate.net This work demonstrates the power of CRISPR-dCas9 systems not only for identifying crucial regulatory nodes in a metabolic pathway but also for precisely engineering them to optimize the production of valuable chemicals like O-acetylhomoserine. nih.govresearchgate.net

O Acetylhomoserine in Diverse Biological Systems

Role in Microbial Physiology and Metabolism

In the microbial world, O-acetylhomoserine is a key player in the biosynthesis of essential amino acids, particularly those containing sulfur. nih.govfrontiersin.org Its metabolism is intricately regulated and is a focal point for metabolic engineering endeavors aimed at producing valuable compounds. nih.govresearchgate.net

O-acetylhomoserine is a crucial intermediate in the biosynthesis of L-methionine in many bacteria, including the well-studied model organism Escherichia coli and the industrial workhorse Corynebacterium glutamicum. nih.govtandfonline.com In these bacteria, L-homoserine is first acetylated to form O-acetyl-L-homoserine by the enzyme homoserine O-acetyltransferase. wikipedia.org This reaction utilizes acetyl-CoA as the acetyl group donor. wikipedia.org Subsequently, O-acetylhomoserine is converted to homocysteine, a direct precursor of methionine, in a reaction catalyzed by O-acetylhomoserine sulfhydrylase. nih.govontosight.ai

The regulation of OAH synthesis is critical for maintaining amino acid balance within the cell. In Corynebacterium glutamicum, the enzyme homoserine acetyltransferase is subject to repression by methionine, indicating a feedback control mechanism to prevent the over-accumulation of this intermediate. jmb.or.kr The activity of O-acetylhomoserine sulfhydrylase in C. glutamicum is also inhibited by methionine. jmb.or.kr This tight regulation underscores the importance of OAH in bacterial growth and survival, as the biosynthesis of sulfur-containing amino acids is essential for protein synthesis and cellular proliferation. tandfonline.com

The following table summarizes key enzymes and their roles in O-acetylhomoserine metabolism in bacteria:

Enzyme NameGene (in C. glutamicum)Reaction CatalyzedRegulatory Notes
Homoserine O-acetyltransferasemetXL-homoserine + Acetyl-CoA → O-Acetyl-L-homoserine + CoARepressed by methionine and cysteine. jmb.or.kr
O-Acetylhomoserine sulfhydrylasemetYO-Acetylhomoserine + Sulfide (B99878) → Homocysteine + Acetate (B1210297)Inhibited by methionine. jmb.or.kr
Cystathionine (B15957) γ-synthasemetBO-Acetylhomoserine + Cysteine → Cystathionine + AcetateNot significantly inhibited by methionine. jmb.or.kr

In yeast and fungi, O-acetylhomoserine plays a vital role in sulfur metabolism, connecting the assimilation of inorganic sulfur to the synthesis of essential sulfur-containing amino acids. nih.govnih.govmdpi.com In the model yeast Saccharomyces cerevisiae, O-acetylhomoserine sulfhydrylase is a key enzyme that can utilize O-acetylhomoserine to produce homocysteine, a precursor to methionine. nih.govnih.gov This enzyme in S. cerevisiae is considered bifunctional, as it can also use O-acetylserine to produce cysteine. nih.gov For S. cerevisiae, this pathway is essential, and mutants lacking O-acetylhomoserine sulfhydrylase are auxotrophic, meaning they cannot grow without an external source of sulfur amino acids. nih.gov

The significance of this pathway varies among different yeast species. For instance, in Kluyveromyces lactis, impairment of O-acetylhomoserine sulfhydrylase leads to a slower growth rate, while in Yarrowia lipolytica and Schizosaccharomyces pombe, its absence does not affect the growth rate under certain conditions. nih.gov This suggests the presence of alternative pathways for sulfur amino acid synthesis in these organisms. nih.gov

In pathogenic fungi such as Aspergillus fumigatus, the sulfur assimilation pathway, which involves O-acetylhomoserine, is crucial for virulence. frontiersin.orgmdpi.com The enzyme homocysteine synthase catalyzes the formation of homocysteine from O-acetylhomoserine and sulfide. frontiersin.org This pathway is essential for the fungus to synthesize its own sulfur-containing amino acids, which are necessary for survival and proliferation within a host. frontiersin.org

The table below highlights the role of O-acetylhomoserine sulfhydrylase in different yeast species:

Yeast SpeciesEffect of O-acetylhomoserine sulfhydrylase (OAH-SHLase) impairmentPhysiological Role of OAH-SHLase
Saccharomyces cerevisiaeAuxotrophy (requires external sulfur amino acids)Essential for sulfur amino acid synthesis. nih.gov
Kluyveromyces lactisSlower growth rate and decreased sulfur amino acid pool. nih.govImportant for optimal growth and sulfur amino acid homeostasis. nih.gov
Yarrowia lipolyticaNo change in growth rate or sulfur amino acid pool. nih.govNon-essential under tested conditions, suggesting alternative pathways. nih.gov
Schizosaccharomyces pombeNo change in growth rate or sulfur amino acid pool. nih.govNon-essential under tested conditions, suggesting alternative pathways. nih.gov

The potential of O-acetylhomoserine as a platform chemical for the production of L-methionine and other valuable compounds has driven extensive research into metabolic engineering strategies to enhance its production in microorganisms like E. coli and Corynebacterium glutamicum. nih.govnih.govnih.gov A key strategy involves the reconstruction of the biosynthetic pathway and the deletion of competing pathways to channel metabolic flux towards OAH. nih.gov

In E. coli, an initial engineered strain capable of producing OAH was created by disrupting pathways that degrade OAH or compete for its precursors. nih.gov Further enhancements in OAH production have been achieved by:

Eliminating byproduct formation : This prevents the diversion of precursors to unwanted side reactions. researchgate.net

Increasing oxaloacetate supply : Oxaloacetate is a key precursor for the aspartate family of amino acids, from which homoserine is derived. researchgate.net

Promoting the biosynthesis of the precursor homoserine : Overexpression of genes in the homoserine biosynthesis pathway increases the availability of the direct substrate for OAH synthesis. nih.gov

Protein engineering has also been a powerful tool. The rate-limiting enzyme, homoserine acetyltransferase (MetX), has been a primary target. Through structure-guided engineering and evolutionary conservation analysis, mutants of MetX with significantly increased specific activity have been developed, leading to a substantial improvement in OAH production. nih.govresearchgate.net

Furthermore, ensuring an adequate supply of the co-substrate acetyl-CoA and the reducing equivalent NADPH is crucial for high-level OAH production. nih.gov Strategies to achieve this include promoting CoA biosynthesis and overexpressing heterogeneous acetyl-CoA synthetase. nih.gov Through a combination of these protein and metabolic engineering strategies, a remarkable titer of 62.7 g/L of OAH has been achieved in a fed-batch fermentation of E. coli. nih.gov

O-Acetylhomoserine in Plant Metabolism

In the plant kingdom, O-acetylhomoserine is an intermediate in the biosynthesis of the essential amino acid methionine, playing a role in the broader context of sulfur assimilation and amino acid synthesis. nih.govnih.gov

Plants assimilate inorganic sulfate (B86663) from the soil and convert it into organic sulfur compounds, with cysteine being the first key product. nih.govmdpi.com Cysteine then serves as the sulfur donor for the synthesis of methionine. researchgate.net The synthesis of O-acetylhomoserine is a step in the pathway leading to methionine. nih.gov The enzyme homoserine kinase first phosphorylates homoserine to produce O-phosphohomoserine, which is considered the major activated homoserine derivative in plants for the transsulfuration pathway leading to methionine. nih.gov However, some plants, like Pisum sativum (pea), are known to synthesize and accumulate O-acetylhomoserine. nih.gov In these plants, homoserine O-acetyltransferase catalyzes the synthesis of O-acetylhomoserine from homoserine and acetyl-CoA. nih.gov

While O-phosphohomoserine is the primary intermediate in most plants, the presence of the O-acetylhomoserine pathway in certain species highlights the metabolic diversity within the plant kingdom. nih.gov The synthesis of cysteine itself involves the condensation of O-acetylserine (OAS) and sulfide, a reaction catalyzed by O-acetylserine(thiol)lyase (OAS-TL). frontiersin.orgnih.gov The regulation of these pathways is crucial for maintaining sulfur homeostasis and providing the necessary building blocks for protein synthesis and other essential cellular functions. nih.govmdpi.com

Metabolic flux analysis (MFA) is a powerful technique used to quantify the rates of metabolic reactions within a biological system. researchgate.netresearchgate.net While specific MFA studies focusing solely on O-acetylhomoserine in plants are not extensively documented, the principles of MFA can be applied to understand its role in the broader metabolic network. nih.gov MFA provides a quantitative understanding of how carbon and other elements flow through various metabolic pathways, including those involved in amino acid biosynthesis. researchgate.netresearchgate.net

In the context of O-acetylhomoserine, MFA could be used to:

Determine the relative flux through the O-phosphohomoserine and O-acetylhomoserine pathways for methionine synthesis in plants where both pathways may be active.

Quantify the partitioning of the precursor homoserine between the synthesis of threonine and the pathway leading to methionine via O-acetylhomoserine.

Assess the impact of genetic modifications or environmental stresses on the flux through the sulfur assimilation and amino acid biosynthesis pathways.

The complexity of plant metabolism, with its highly compartmentalized cellular structures, presents challenges for MFA. researchgate.netnih.gov However, advancements in isotopic labeling techniques and computational modeling are enabling more comprehensive flux analyses in plant systems. researchgate.netnih.gov Such studies are crucial for identifying metabolic bottlenecks and for informing rational metabolic engineering strategies aimed at enhancing the nutritional value of crops or producing valuable secondary metabolites. nih.gov

Evolutionary Conservation and Divergence of O-Acetylhomoserine-Related Pathways Across Life

The evolution of methionine biosynthesis showcases a fascinating interplay of conservation and divergence of metabolic pathways. The ability to synthesize the 20 common amino acids was likely a trait of ancestral organisms, with pathways being inherited from bacterial ancestors in plants and fungi. nih.gov Over time, the capacity to synthesize certain amino acids, including methionine, was lost in various eukaryotic lineages that adopted a heterotrophic lifestyle. nih.gov

The direct sulfhydrylation pathway, which utilizes O-Acetylhomoserine, and the transsulfuration pathway represent two distinct evolutionary strategies for methionine biosynthesis. The distribution of these pathways across different taxa suggests that they have been subject to selective pressures, leading to their retention, modification, or loss in different organisms. For example, the presence of both pathways in some organisms like Schizosaccharomyces pombe may offer metabolic flexibility under different environmental conditions. nih.gov

The enzymes involved in these pathways, such as O-acetylhomoserine sulfhydrylase and cystathionine γ-synthase, belong to the same superfamily of pyridoxal-5'-phosphate-dependent enzymes and share structural similarities, indicating a common evolutionary origin. frontiersin.org The divergence in their substrate specificity, for instance, using O-acetylhomoserine versus O-succinylhomoserine, is thought to have arisen from subtle changes in their active sites over evolutionary time. nih.gov This molecular evolution has allowed organisms to adapt their metabolic networks to efficiently utilize available resources for the synthesis of this essential amino acid.

Synthetic Methodologies and Chemical Biology Approaches for O Acetylhomoserine Research

Laboratory-Scale Chemical Synthesis of O-Acetylhomoserine

The laboratory-scale synthesis of O-acetylhomoserine is a fundamental requirement for a wide range of biochemical and metabolic studies. An established method for this synthesis was developed by Nagai and Flavin in 1967. nih.gov This procedure allows for the production of O-acetylhomoserine, which serves as a crucial intermediate in the methionine biosynthesis pathway in fungi and some bacteria. nih.gov The availability of a reliable chemical synthesis route is essential for producing the substrate needed for enzyme assays, for use as an analytical standard, and as a starting material for the synthesis of derivatives and analogs.

The synthesis of O-acetylhomoserine analogs is critical for probing enzyme function and developing potential inhibitors. One effective method for creating derivatives is through the enzymatic activity of O-acetylhomoserine sulfhydrylase (OAHSS). This enzyme, purified from microorganisms like Corynebacterium acetophilum, can catalyze the synthesis of various O-alkylhomoserine analogs. nih.govnih.gov Besides its natural reaction of forming homocysteine from O-acetylhomoserine and sulfide (B99878), the enzyme can utilize various alcohols as substrates to generate corresponding O-alkylhomoserines. nih.gov

The enzyme's activity with different alcohols varies, with the highest activity observed with ethyl alcohol, followed by n-propyl alcohol, n-butyl alcohol, methyl alcohol, and n-pentyl alcohol in decreasing order. nih.gov This promiscuous catalytic activity provides a valuable chemoenzymatic route to a range of analogs. Other compounds, such as O-succinylhomoserine and O-acetylserine, have also been noted to react with sulfide in the presence of the enzyme. nih.gov

Table 1: O-Alkylhomoserine Analogs Synthesized Using O-Acetylhomoserine Sulfhydrylase nih.gov
Alcohol SubstrateResulting AnalogRelative Enzyme Activity
Ethyl alcoholO-ethylhomoserineHighest
n-Propyl alcoholO-propylhomoserineHigh
n-Butyl alcoholO-butylhomoserineMedium
Methyl alcoholO-methylhomoserineLow
n-Pentyl alcoholO-pentylhomoserineLowest

Isotopic labeling is a powerful technique for tracing the metabolic fate of compounds in biological systems. Stable isotope-labeled versions of O-acetylhomoserine can be used to quantitatively track its flux through the methionine biosynthesis pathway and other related metabolic networks. nih.gov This is typically achieved by providing cells with precursors containing heavy isotopes, such as ¹³C-glucose or D₃-acetate. nih.govnih.gov

When cells are cultured in a medium containing these labeled substrates, the isotopic label is incorporated into the acetyl-CoA pool. nih.gov Subsequently, when L-homoserine is acetylated to form O-acetylhomoserine, it incorporates the heavy acetyl group. The mass shift in O-acetylhomoserine and its downstream metabolites, like methionine, can then be detected and quantified using mass spectrometry. nih.gov This approach allows researchers to differentiate between pre-existing pools of the metabolite and newly synthesized molecules, providing a dynamic view of metabolic regulation and pathway activity under various conditions. nih.gov

Chemoenzymatic and Biotechnological Production of O-Acetylhomoserine

While chemical synthesis is suitable for laboratory scale, biotechnological production offers a promising avenue for larger-scale and more sustainable synthesis of O-acetylhomoserine (OAH). Corynebacterium glutamicum, a bacterium widely used for industrial amino acid production, has been successfully engineered to produce OAH efficiently. nih.govnih.gov

The core strategy involves metabolic engineering of an L-homoserine-producing strain. Key steps include:

Introduction of L-homoserine acetyltransferase: An exogenous L-homoserine acetyltransferase (encoded by the metX gene) is introduced to convert the accumulated L-homoserine into OAH. nih.govnih.gov

Enhancing the Acetyl-CoA Pool: Since acetyl-CoA is the other essential precursor, its availability is a critical limiting factor. Strategies to boost the acetyl-CoA supply include introducing efficient acetyl-CoA biosynthesis pathways and supplementing the culture medium with feedstocks like acetate (B1210297). nih.govfrontiersin.org Adding pantothenate, a precursor to coenzyme A, can also enhance the acetyl-CoA supply. nih.govnih.gov

Optimization of Gene Expression: The expression levels of key enzymes, such as L-homoserine dehydrogenase and L-homoserine acetyltransferase, are optimized using strong promoters to drive metabolic flux towards OAH. nih.gov

Bioreactor Fermentation: Using optimized strains in controlled fed-batch fermentation in a bioreactor has led to significant titers. For instance, engineered C. glutamicum strains have achieved OAH production levels as high as 17.4 g/L and 25.9 g/L in 5-L bioreactors. nih.govfrontiersin.org

These integrated metabolic engineering approaches have established C. glutamicum as a viable chassis for the industrial production of OAH, an important platform chemical. nih.govfrontiersin.orgscispace.com

Application of O-Acetylhomoserine Analogs as Biochemical Probes or Inhibitors

O-acetylhomoserine analogs are invaluable tools for chemical biology, serving as biochemical probes to study enzyme mechanisms or as inhibitors to modulate metabolic pathways. Their structural similarity to the natural substrate allows them to interact with enzymes like O-acetylhomoserine sulfhydrylase (OAHSS), providing insights into enzyme-substrate interactions and catalytic mechanisms.

O-acetylhomoserine sulfhydrylase (OAHSS), also known as O-acetylhomoserine (thiol)-lyase, is a key enzyme in the direct sulfhydrylation pathway that produces homocysteine, a precursor to methionine. wikipedia.orguniprot.org As this pathway is essential in many bacteria but absent in mammals, OAHSS is an attractive target for the development of new antibacterial agents. nih.gov

The catalytic mechanism of OAHSS, a pyridoxal (B1214274) 5'-phosphate (PLP)-dependent enzyme, proceeds via a ping-pong mechanism involving the formation of an external aldimine with the substrate. nih.gov Understanding this mechanism is crucial for designing effective inhibitors.

Several compounds have been identified as inhibitors of OAHSS:

Substrate Analogs: Analogs such as O-ethylhomoserine, O-acetylthreonine, and O-succinylhomoserine have been shown to inhibit OAHSS activity. nih.gov

Rational Design: Inspired by work on related enzymes like O-acetylserine sulfhydrylase (OASS), rational design approaches can be applied. nih.gov This involves creating compounds that bind tightly to the active site. For OASS, inhibitors with a cyclopropane-carboxylic acid scaffold have been developed that show potent activity in the nanomolar range. nih.gov A similar strategy could be employed for OAHSS, targeting its substrate-binding pocket.

Table 2: Examples of OAHSS Inhibitors nih.gov
InhibitorType
O-ethylhomoserineSubstrate Analog
O-acetylthreonineSubstrate Analog
O-succinylhomoserineSubstrate Analog

To study the precise interactions between an enzyme and its substrate, it is often necessary to "trap" the enzyme-substrate complex. This can be achieved using non-hydrolyzable substrate analogs, which are designed to bind to the active site but cannot be turned over by the enzyme.

While specific non-hydrolyzable analogs for O-acetylhomoserine are not extensively documented in the provided context, the principle has been widely applied to other enzyme systems. For example, non-hydrolyzable ATP analogs are used as selective inhibitors for enzymes like nucleotide pyrophosphatase/phosphodiesterase-1 (NPP1). nih.gov These analogs bind with high affinity, allowing for detailed structural and functional studies. nih.gov

A non-hydrolyzable analog of O-acetylhomoserine could theoretically be designed by replacing the ester oxygen atom with a more stable linkage, such as a methylene (B1212753) group (CH₂), creating an ether bond that is resistant to enzymatic cleavage. Such a molecule would mimic the natural substrate in shape and binding properties but would not undergo the subsequent catalytic steps. Using such a tool would enable researchers to:

Co-crystallize the enzyme with the bound analog to obtain high-resolution 3D structures of the enzyme-substrate complex using X-ray crystallography.

Stabilize the complex for analysis by other biophysical techniques, such as NMR spectroscopy.

Functionally characterize the binding event without the complication of product formation.

This approach provides a powerful method for elucidating the specific amino acid residues involved in substrate recognition and catalysis within the OAHSS active site.

Advanced Research Techniques for Studying O Acetylhomoserine Metabolism

Spectroscopic Methods for Structural and Mechanistic Elucidation of OAH-related Enzymes (e.g., NMR, X-ray Crystallography)

Spectroscopic techniques are fundamental in determining the three-dimensional structures of enzymes involved in OAH metabolism and in understanding their catalytic mechanisms.

X-ray Crystallography has been instrumental in revealing the atomic-level details of Homoserine O-acetyltransferase (HTA), the enzyme that catalyzes the formation of OAH from L-homoserine and acetyl-CoA. nih.gov The structure of HTA from the human pathogen Staphylococcus aureus (SaHTA) has been solved to a resolution of 2.45 Å. nih.gov This revealed that SaHTA belongs to the α/β-hydrolase superfamily, characterized by a core α/β-domain and a helical lid domain. nih.gov A critical feature is a deep tunnel leading to the active site, which contains a classic catalytic triad (B1167595) of serine (Ser131), histidine (His296), and aspartic acid (Asp267). nih.gov This structural arrangement is conserved among HTA family members. nih.gov

Nuclear Magnetic Resonance (NMR) spectroscopy serves as a complementary technique to X-ray crystallography. While detailed NMR structural solutions for HTA are less common in the literature, NMR is a powerful tool for studying enzyme kinetics, ligand binding, and protein dynamics in solution. For instance, NMR can be used to monitor changes in the chemical environment of atoms upon substrate binding, providing insights into the catalytic mechanism. mdpi.com It is particularly useful for studying the interaction of enzymes with their substrates, such as acetyl-CoA and L-homoserine, and for characterizing acyl-enzyme intermediates that are part of the catalytic cycle. psu.edu

**Table 1: Structural Features of Homoserine O-Acetyltransferase (HTA) from *S. aureus***

Feature Description Reference
Enzyme Class α/β-hydrolase superfamily nih.gov
Resolution 2.45 Å nih.gov
Domains Core α/β-domain and a lid domain nih.gov
Catalytic Triad Ser131, His296, Asp267 nih.gov
Active Site Access A deep and narrow tunnel nih.gov
Oligomeric State Dimer nih.gov

Mass Spectrometry (MS)-Based Approaches for Metabolomics and Flux Analysis

Mass spectrometry is a cornerstone for the quantitative analysis of metabolites and the dynamic study of metabolic pathways. nih.gov It allows for the comprehensive characterization of the metabolome, providing a snapshot of cellular physiology. nih.govnih.gov

Liquid Chromatography–Mass Spectrometry (LC-MS) for O-Acetylhomoserine Quantification in Biological Samples

LC-MS is the premier technique for the sensitive and specific quantification of small molecules like OAH in complex biological samples. nih.gov The method couples the separation power of high-performance liquid chromatography (HPLC) with the mass analysis capabilities of a mass spectrometer. nih.govyoutube.com This allows for the direct analysis of OAH from culture broths or cell extracts with minimal sample preparation, often involving simple protein precipitation and filtration. youtube.comnih.gov

While a universally standardized method for OAH is not detailed, the principles are well-established from the analysis of structurally similar compounds. For instance, a highly sensitive LC-MS/MS method for the simultaneous quantification of acetyl-CoA and malonyl-CoA in tissues has been developed, demonstrating the feasibility of such an approach for OAH. researchgate.net These methods typically use multiple reaction monitoring (MRM) mode for high specificity and can achieve limits of detection in the low femtomole range. mdpi.comresearchgate.net The use of isotopically labeled internal standards is crucial for accurate quantification. nih.gov In various metabolic engineering studies, LC-MS has been successfully used to measure the titers of OAH produced by engineered strains of E. coli and C. glutamicum, demonstrating its utility in monitoring fermentation processes. nih.govnih.govfrontiersin.org

Stable Isotope Tracing for Metabolic Flux Determination

To understand the flow of atoms through a metabolic network, a technique known as metabolic flux analysis (MFA) is employed, often using stable isotope tracers. nih.govresearchgate.net This approach involves feeding cells a substrate labeled with a stable isotope, such as ¹³C-glucose. researchgate.net As the labeled substrate is metabolized, the isotope is incorporated into downstream metabolites, including OAH and its precursors.

By measuring the mass isotopomer distribution of these metabolites using MS or NMR, researchers can deduce the relative activities of different pathways. nih.govnih.govspringernature.com For example, isotope labeling experiments in mouse embryonic stem cells revealed that threonine contributes significantly to the acetyl-CoA pool required for the synthesis of S-adenosylmethionine (SAM), a key metabolite downstream of OAH. nih.gov This powerful technique provides unparalleled insights into the metabolic wiring of cells and helps identify bottlenecks and competing pathways, which is critical information for metabolic engineering strategies aimed at overproducing OAH. nih.govspringernature.com

Molecular Biology and Genetic Manipulation Techniques (e.g., Gene Knockouts, Overexpression, CRISPR-dCas9)

Genetic engineering is a fundamental tool for studying and manipulating OAH metabolism. These techniques allow researchers to test the function of specific genes and to rationally design microbial strains for enhanced OAH production.

Gene Knockouts and Overexpression are classic metabolic engineering strategies. nih.gov To increase the production of OAH, pathways that compete for its precursors (L-homoserine and acetyl-CoA) or that lead to its degradation are often targeted for gene deletion. nih.gov For example, in E. coli, deleting the pykA gene, which encodes pyruvate (B1213749) kinase I, was shown to redirect carbon flux away from pyruvate and towards OAH biosynthesis, resulting in increased titers. nih.gov

Conversely, overexpression of key enzymes in the OAH pathway is a common strategy to boost production. psu.edu Introducing and overexpressing the homoserine acetyltransferase gene (metX or metA) from various organisms, such as Corynebacterium glutamicum or Leptospira meyeri, into production strains has successfully increased OAH accumulation. nih.govnih.gov Furthermore, enhancing the supply of precursors by overexpressing genes in the L-homoserine and acetyl-CoA biosynthetic pathways has also proven effective. nih.govnih.gov

CRISPR-dCas9 technology has emerged as a powerful tool for targeted gene regulation. nih.gov Unlike standard CRISPR-Cas9 which cleaves DNA, the "dead" Cas9 (dCas9) protein lacks cleavage activity but can still be guided to a specific DNA sequence, where it acts as a roadblock to transcription, effectively repressing gene expression. nih.gov This CRISPR interference (CRISPRi) system has been used in C. glutamicum to identify key genes limiting OAH production. frontiersin.orgnih.gov By systematically repressing genes in central carbon metabolism, the gltA gene, involved in the TCA cycle, was identified as a critical target. nih.govnih.gov Fine-tuning the expression of gltA using a growth-phase-dependent promoter led to a significant increase in the final OAH titer, reaching 25.9 g/L in a fed-batch fermentation. frontiersin.orgnih.gov

Table 2: Examples of Genetic Manipulation for Enhanced OAH Production

Technique Organism Target Gene(s) Outcome Reference
Overexpression Corynebacterium glutamicum metXr (L-homoserine acetyltransferase) Increased OAH titer to 5.2 g/L nih.gov
Overexpression Escherichia coli glpD (glycerol 3-phosphate dehydrogenase) Increased OAH production to 6.79 g/L nih.gov
Gene Knockout Escherichia coli pykA (pyruvate kinase I) Increased OAH production to 8.29 g/L nih.gov
CRISPR-dCas9 Corynebacterium glutamicum Repression of gltA (citrate synthase) Increased OAH titer to 25.9 g/L in bioreactor frontiersin.orgnih.gov

Computational Biology and Systems Biology Approaches for Modeling O-Acetylhomoserine Pathways

Computational and systems biology approaches integrate experimental data to create predictive models of metabolic networks. nih.gov These models can simulate the flow of metabolites through pathways and predict the effects of genetic modifications, guiding rational metabolic engineering strategies.

While specific genome-scale models solely for OAH production are not widely published, the principles are applied through models of related amino acid biosynthesis pathways, such as those for L-threonine and L-methionine. nih.gov These models incorporate genomic and biochemical data to construct a stoichiometric network of all known metabolic reactions in an organism. researchgate.netnih.gov

Flux Balance Analysis (FBA) is a common computational method used to predict metabolic flux distributions that optimize a specific cellular objective, such as growth or the production of a target compound like OAH. researchgate.net By applying FBA to a genome-scale model, researchers can identify gene deletion or overexpression targets that are predicted to channel metabolic flux towards the desired product. nih.gov For example, systems metabolic engineering of E. coli for L-threonine production involved the use of such models to identify targets for removing feedback inhibition and deleting competing pathways. nih.gov These in silico predictions can then be tested experimentally, accelerating the design-build-test-learn cycle of metabolic engineering. nih.gov

Future Research Directions and Unexplored Avenues in O Acetylhomoserine Studies

Elucidating Novel O-Acetylhomoserine-Dependent Pathways and Functions

While OAH is well-known for its role in the direct sulfhydrylation pathway for methionine synthesis, recent studies suggest the existence of novel OAH-dependent pathways and functions that warrant further investigation. researchgate.net For instance, research in Wolinella succinogenes has revealed a unique mechanism of sulfur transfer involving O-acetylhomoserine sulfhydrylase (OAHS), where a protein thiocarboxylate acts as the sulfur source instead of direct sulfhydrylation. nih.gov This discovery opens the door to exploring similar alternative pathways in other organisms.

Beyond its role as a metabolic intermediate, OAH may have signaling functions, akin to its structural analog O-acetylserine (OAS), which regulates gene expression in response to sulfur availability in bacteria and plants. nih.govfrontiersin.org Future research could investigate whether OAH or its derivatives act as signaling molecules, potentially influencing gene expression or enzyme activity in response to metabolic cues. The biosynthesis of OAH is an intricate process involving multiple pathways, including glycolysis, the pentose (B10789219) phosphate (B84403) pathway, and the TCA cycle, highlighting its central position in cellular metabolism. frontiersin.org

Integration of Multi-Omics Data for Comprehensive Metabolic Understanding

To gain a holistic view of OAH metabolism, the integration of multi-omics data—genomics, transcriptomics, proteomics, and metabolomics—is crucial. nih.govnajao.comcmbio.io This approach allows for the construction of comprehensive models of metabolic networks and the identification of complex regulatory interactions that would be missed by studying each omic layer in isolation. researchgate.netfrontiersin.org

For example, integrating transcriptomics and proteomics can reveal how changes in gene expression translate to protein abundance and, consequently, to metabolic flux through the OAH pathway. nih.govnih.gov Metabolomics, which directly measures the levels of small molecules like OAH, provides a real-time snapshot of the metabolic state of a cell. najao.com By combining these datasets, researchers can identify key regulatory nodes and potential bottlenecks in OAH biosynthesis. frontiersin.org This integrated approach has been successfully used to study complex diseases and metabolic disorders, and its application to OAH research holds immense promise for uncovering new layers of regulation. frontiersin.orgnih.govyoutube.com

Interactive Table: Key Genes and Enzymes in O-Acetylhomoserine Metabolism

Gene/EnzymeOrganismFunctionReference
O-acetylhomoserine sulfhydrylase (OAHS) / MetYWolinella succinogenesCatalyzes the conversion of OAH to homocysteine. nih.gov nih.gov
O-acetylhomoserine sulfhydrylase (OAHS)Clostridioides difficileKey enzyme in methionine biosynthesis. nih.govnih.gov nih.govnih.gov
O-acetylhomoserine aminocarboxypropyltransferaseMultipleTransfers an amino-carboxypropyl group, involved in methionine metabolism. wikipedia.orgyeastgenome.org wikipedia.orgyeastgenome.org
Homoserine acetyltransferase (MetXlm)Escherichia coliRate-limiting enzyme in OAH biosynthesis. nih.gov nih.gov
O-acetylhomoserine/O-acetylserine sulfhydrylaseMultipleBifunctional enzyme with activity towards both OAH and OAS. ebi.ac.uk ebi.ac.uk
Serine O-acetyltransferase (BvSAT)Beta vulgarisInvolved in cysteine biosynthesis, can create an alternative pathway in yeast. nih.gov nih.gov
O-acetylhomoserine (thiol)-lyaseMultipleCatalyzes the reaction of OAH with thiols. genome.jp genome.jp
O-acetylhomoserine sulfhydrylaseLactobacillus plantarumExhibits pH-dependent regulation. nih.gov nih.gov

Development of Advanced Biosensors and High-Throughput Screening for OAH-Related Enzymes

The development of advanced tools for detecting and quantifying OAH and its related enzymes is essential for accelerating research in this area. Genetically encoded biosensors, for instance, could provide real-time monitoring of intracellular OAH concentrations, offering dynamic insights into its metabolism. While not yet developed for OAH specifically, the principles of creating such sensors are well-established for other metabolites.

Furthermore, high-throughput screening (HTS) technologies are powerful for discovering and engineering enzymes with improved properties. nih.govnih.govyoutube.comyoutube.com These methods allow for the rapid screening of large libraries of enzyme variants to identify those with enhanced activity, stability, or altered substrate specificity. nih.gov For OAH-related enzymes like OAHS and homoserine acetyltransferase, HTS could be employed to evolve variants with improved catalytic efficiency for biotechnological applications, such as the production of methionine or other valuable chemicals. nih.gov Advanced HTS techniques, including those based on microfluidics and droplet-based assays, offer the potential to screen millions of variants per day. nih.govyoutube.com

Exploring Evolutionary Adaptations and Biotechnological Potential of O-Acetylhomoserine Metabolism in Understudied Organisms

The metabolic pathways involving OAH vary across different organisms, reflecting evolutionary adaptations to diverse environments. nih.gov For example, while some yeasts utilize the O-acetylhomoserine pathway exclusively, others possess both this and the O-acetylserine pathway. nih.govfrontiersin.org Studying these variations in a broader range of organisms, including extremophiles and other understudied microbes, could reveal novel enzymatic functions and regulatory mechanisms.

The biotechnological potential of OAH metabolism is significant. OAH is a precursor for the industrial production of the essential amino acid L-methionine. nih.govnih.gov Metabolic engineering efforts in organisms like Corynebacterium glutamicum and Escherichia coli have already demonstrated the feasibility of producing high titers of OAH. frontiersin.orgnih.govnih.gov Future research could focus on optimizing these production strains further by applying the knowledge gained from multi-omics studies and utilizing advanced enzyme engineering techniques. nih.gov The exploration of OAH metabolism in diverse microorganisms may also uncover novel enzymes with unique properties that could be harnessed for new biocatalytic processes. researchgate.net

Q & A

Q. What is the biochemical role of O-acetylhomoserine hydrochloride in microbial methionine biosynthesis?

this compound serves as a key intermediate in the transsulfuration pathway of methionine biosynthesis in yeast (Saccharomyces cerevisiae) and some gram-positive bacteria. It is synthesized via the acetylation of L-homoserine by homoserine O-acetyltransferase (encoded by MET2), consuming acetyl-CoA . The compound then reacts with inorganic sulfide (S²⁻) via O-acetylhomoserine sulfhydrylase (encoded by MET25) to produce homocysteine, a precursor to methionine . This pathway is critical for sulfur assimilation in organisms lacking the O-succinylhomoserine pathway (e.g., enteric bacteria) .

Q. What experimental methods are used to quantify enzyme activity in O-acetylhomoserine sulfhydrylase studies?

Enzyme activity assays for O-acetylhomoserine sulfhydrylase typically involve:

  • Spectrophotometric analysis : Monitoring homocysteine production via coupled reactions with Ellman’s reagent (DTNB) to measure free thiol groups .
  • Radiolabeled substrates : Using L-[³H]homoserine to track acetyl group transfer in vitro .
  • Gene deletion constructs : Measuring activity in yeast strains with MET25 promoter deletions (e.g., AF, AE mutants) to assess regulatory elements (Fig. 3B, ).

Q. How is the expression of MET25 regulated in S. cerevisiae?

MET25 expression is transcriptionally repressed by S-adenosylmethionine (AdoMet), not methionine. Northern blotting experiments show that MET25 mRNA levels are suppressed by ≥0.2 mM AdoMet in wild-type strains. In sami/sam2 mutants (defective in AdoMet synthesis), methionine does not repress MET25, confirming AdoMet’s role as the primary regulatory signal .

Advanced Research Questions

Q. How can researchers resolve contradictions in O-acetylhomoserine sulfhydrylase activity data across different model organisms?

Discrepancies arise from organism-specific pathways (e.g., O-succinylhomoserine in bacteria vs. O-acetylhomoserine in yeast). To address this:

  • Comparative genomics : Identify homologs of MET2 and MET25 in target organisms.
  • Enzyme kinetics : Compare substrate specificity (e.g., O-acetyl- vs. O-succinylhomoserine) using purified enzymes.
  • Sulfur source supplementation : Test growth phenotypes of auxotrophic strains on cysteine, homocysteine, or methionine to infer pathway dominance .

Q. What methodologies are recommended for studying posttranscriptional regulation of MET25?

Posttranscriptional control is implicated in MET25 expression under AdoMet-limited conditions. Key approaches include:

  • Ribosome profiling : Assess translation efficiency via polysome loading assays.
  • Protease inhibition : Use cycloheximide to block protein synthesis and measure enzyme half-life.
  • Reporter fusions : Link MET25 promoter/UTR regions to luciferase or GFP to decouple transcription from translation effects .

Q. How do MET2 and MET25 mutations affect sulfur metabolism and methyl mercury resistance?

met2 and met25 mutants accumulate hydrogen sulfide (H₂S) due to blocked homocysteine synthesis. Elevated H₂S confers methyl mercury resistance by sequestering toxic mercury ions. Experimental validation involves:

  • Colony color assays : Detect H₂S using lead acetate agar (black precipitate).
  • Metal toxicity screens : Compare growth of mutants vs. wild-type strains on methyl mercury-containing media .

Methodological Considerations

Q. What protein quantification methods are suitable for O-acetylhomoserine-related enzyme studies?

  • Bradford assay : Preferred for rapid quantification of purified enzymes (sensitivity: 1–20 µg protein) .
  • Folin-Ciocalteu (Lowry) method : Useful for crude extracts with interfering substances (e.g., detergents) .
  • Pyridoxal phosphate (PLP) binding assays : Specific for O-acetylhomoserine sulfhydrylase, which binds four PLP molecules per tetramer .

Q. How should researchers handle this compound in laboratory settings?

  • Safety protocols : Use PPE (goggles, gloves) to avoid skin/eye irritation. Follow OSHA HCS guidelines for spill management (e.g., P330 rinse, P501 disposal) .
  • Storage : Keep in anhydrous conditions at –20°C to prevent hydrolysis.

Data Interpretation and Reporting

Q. How to validate conflicting results in promoter deletion studies of MET25?

Discrepancies in promoter activity (e.g., AF vs. AE deletions) require:

  • Electrophoretic mobility shift assays (EMSAs) : Identify transcription factors binding to dyad symmetry elements (Fig. 3A, ).
  • qRT-PCR : Quantify mRNA levels across deletion strains to confirm transcriptional vs. posttranscriptional effects .

Q. What statistical frameworks are recommended for enzyme kinetic analysis?

  • Michaelis-Menten nonlinear regression : Fit substrate saturation curves (e.g., Kₘ for O-acetylhomoserine = 0.8 mM in S. cerevisiae) .
  • Error analysis : Report standard deviations from triplicate assays to account for variability in sulfhydrylase activity measurements .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.